5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a phenyl group, and a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction using a phenylboronic acid and a halogenated isoxazole.
Attachment of the Pyrimidine Moiety: The pyrimidine group can be attached through a nucleophilic substitution reaction involving a pyrimidine derivative and an appropriate leaving group on the isoxazole ring.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-N-(2-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a pyridine moiety instead of a pyrimidine.
5-phenyl-N-(2-(thiazol-5-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a thiazole moiety instead of a pyrimidine.
Uniqueness
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the presence of the pyrimidine moiety, which may confer specific biological activities and properties not found in similar compounds with different heterocyclic groups.
Biological Activity
5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, a phenyl group, and a pyrimidine moiety. Its molecular formula is C15H14N4O2 with a molecular weight of 294.31 g/mol . The unique combination of these structural elements contributes to its diverse biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to various enzymes or receptors, inhibiting their activity and leading to a biological response. The precise pathways affected depend on the biological activity being studied, which includes antimicrobial, anticancer, and antiviral properties .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 8.33 |
Escherichia coli | 13.40 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been tested against several cancer cell lines with varying degrees of success:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
HeLa (cervical cancer) | 10.0 |
A549 (lung cancer) | 15.0 |
These findings suggest that the compound could serve as a lead structure for further development into anticancer therapies .
Antiviral Activity
Emerging research also points to antiviral properties of this compound. Preliminary studies have indicated that it may inhibit viral replication in certain models, although further investigation is required to establish its efficacy and mechanism in this context .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effects of various isoxazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed that modifications in the phenyl or pyrimidine groups significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .
- Cancer Cell Line Testing : Another research effort focused on the anticancer potential of isoxazole derivatives, revealing that compounds similar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carbox
Properties
IUPAC Name |
5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWVSYJFQNUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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